molecular formula C13H13NO2 B11892848 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one CAS No. 57369-01-4

8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one

Cat. No.: B11892848
CAS No.: 57369-01-4
M. Wt: 215.25 g/mol
InChI Key: YJSLAUUGXAIUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (CAS 57369-01-4) is a tricyclic pyrroloquinoline derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. This compound features a fused ring system that serves as a privileged scaffold in medicinal chemistry, particularly for the synthesis of novel heterocyclic compounds with potential biological activity . The acetyl substituent at the 8-position provides a reactive site for further chemical modification, making this intermediate valuable for structure-activity relationship studies and molecular hybridization strategies . Research applications of this compound primarily focus on its use as a key synthetic intermediate for developing pharmacologically active molecules. The pyrrolo[3,2,1-ij]quinoline core structure is structurally related to compounds investigated for various biological activities, including cytotoxic agents evaluated against human cancer cell lines such as breast adenocarcinoma (MCF-7) and melanoma (B16) . This molecular framework has also been utilized in the design of hybrid molecules combining multiple pharmacophores to enhance biological efficacy and overcome drug resistance mechanisms . The compound is provided exclusively for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

57369-01-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

6-acetyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one

InChI

InChI=1S/C13H13NO2/c1-8(15)11-6-9-2-3-12(16)14-5-4-10(7-11)13(9)14/h6-7H,2-5H2,1H3

InChI Key

YJSLAUUGXAIUBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2

Origin of Product

United States

Preparation Methods

Core Skeleton Construction via Cyclization Reactions

The pyrrolo[3,2,1-IJ]quinolinone core is typically assembled through cyclization reactions involving hydrazine derivatives and ketonic precursors. A key approach involves the Fisher indole synthesis, where hydrazines react with cyclic ketones to form fused heterocycles. For example, the reaction of 4-hydroxy-5-methyl-1H-pyridone-2 with hydrated hydrazine generates 4-hydrazino-pyridone-2, which subsequently undergoes cyclization with N-acetyl piperidone-4 to form a tetrahydro intermediate . This intermediate is aromatized under high-temperature reflux in diphenyl ether with palladium on carbon, yielding the pyrido-pyrrolo-pyridine framework .

Critical Parameters :

  • Temperature : Cyclization requires 200–280°C in diphenyl ether .

  • Catalyst : Palladium on carbon (10% w/w) facilitates dehydrogenation .

  • Solvent : Diphenyl ether ensures homogeneity and thermal stability .

Introduction of the Acetyl Group at Position 8

Acetylation at the 8-position is achieved through nucleophilic substitution or Friedel-Crafts acylation. In one method, the chlorinated intermediate (e.g., 1-chloro-4-methyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-c]pyridine) is treated with acetyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via a metallic intermediate formed at −70°C to 10°C in polar aprotic solvents like tetrahydrofuran .

Example Protocol :

  • Generate the lithiated derivative using butyllithium at −70°C.

  • Introduce acetyl chloride dropwise, maintaining temperatures below −50°C.

  • Warm to 30°C for 12 hours to complete alkylation .

Yield Optimization :

  • Excess acetyl chloride (1.5 equiv) improves conversion .

  • Slow addition minimizes side reactions (e.g., over-acylation) .

Functionalization of the 4-Position Ketone

The 4-ketone group is introduced during aromatization or via oxidation of a secondary alcohol intermediate. In the patent EP0197829A1, aromatization of a tetrahydro compound (formula IV) using palladium on carbon directly yields the 4-ketone . Alternatively, oxidation with Jones reagent (CrO3/H2SO4) converts a 4-hydroxyl group to the ketone, though this method risks over-oxidation .

Comparative Analysis :

MethodConditionsYield (%)Reference
Direct AromatizationPd/C, diphenyl ether, reflux56–88
Jones OxidationCrO3/H2SO4, acetone, 0°C45–60

Cascade Reactions for Streamlined Synthesis

Recent advances employ Brønsted acid-catalyzed cascade reactions to construct the pyrroloquinolinone core and acetyl group in one pot. For instance, isatin derivatives react with N-aryl enaminones in 1,4-dioxane under trifluoroacetic acid (TFA) catalysis to form dihydro-pyrroloquinolinones, which are subsequently acetylated .

Procedure :

  • Combine isatin (1a), N-(p-tolyl)enaminone (2b), and TFA (5 equiv) in 1,4-dioxane.

  • Heat at 110°C for 12 hours.

  • Neutralize with Na2CO3, extract with ethyl acetate, and purify via flash chromatography .

Key Observations :

  • Acid Selection : TFA outperforms acetic or propionic acids in regioselectivity .

  • Solvent Effects : Xylene increases reaction rate but reduces yield compared to 1,4-dioxane .

Post-Synthetic Modifications and Purification

Final purification often involves recrystallization from ethanol or petroleum ether, as exemplified by the isolation of hydrated microcrystals in 56–89% yield . For acetylated derivatives, silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates regioisomers .

Spectroscopic Validation :

  • 1H NMR : Acetyl protons appear as singlets near δ 2.2–2.5 ppm .

  • 13C NMR : The 4-ketone carbon resonates at δ 175–178 ppm .

Challenges and Limitations

  • Regioselectivity : Competing acylation at N1 versus C8 requires careful control of base strength and temperature .

  • Side Reactions : Over-aromatization can lead to fully dehydrogenated byproducts, necessitating inert atmospheres .

  • Scalability : High-temperature cyclization in diphenyl ether poses safety concerns for industrial-scale synthesis .

Chemical Reactions Analysis

8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound exhibit diverse biological activities:

  • Antitumor Activity : Several studies have demonstrated the antineoplastic properties of pyrroloquinoline derivatives against multiple cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, suggesting potential applications in treating infections caused by various pathogens.
  • Neuroprotective Effects : Investigations into neuroprotective properties have indicated that this compound may play a role in addressing neurodegenerative diseases by protecting neuronal cells from damage.

Medicinal Chemistry Applications

The synthesis of 8-acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one typically involves multi-step processes that allow for structural modifications. This versatility facilitates the development of new derivatives with enhanced biological activity. Notable applications include:

Anticoagulant Activity

Recent studies have focused on the anticoagulant properties of pyrroloquinoline derivatives. For example, docking studies and in vitro assays revealed that certain derivatives effectively inhibit coagulation factors such as factor Xa and factor XIa. One derivative demonstrated an IC50 value of 3.68 μM against factor Xa and 2 μM against factor XIa, indicating strong potential as anticoagulant agents .

Inhibition of Kinases

The compound's structural similarities to other heterocycles have led to its exploration as an inhibitor of various kinases involved in cancer progression and other diseases. Research has shown that modifications to the pyrroloquinoline structure can yield compounds that selectively inhibit specific kinases, which are crucial targets in cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Biological EvaluationAnticoagulant ActivityIdentified several derivatives with significant inhibition against factor Xa and XIa; promising for therapeutic use in coagulation disorders.
Pyrroloquinoline DerivativesKinase InhibitionDemonstrated effective inhibition of RET mutations; potential for targeted cancer therapies.
Antitumor ActivityCancer Cell LinesShowed efficacy against multiple cancer types; warrants further clinical investigation.

Mechanism of Action

The mechanism by which 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Anticoagulant Activity

  • Dual FXa/FXIa Inhibitors: Hybrid derivatives combining pyrroloquinolinone cores with thiazole moieties (e.g., methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[...]-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates) exhibit dual inhibition, with ten compounds showing >80% inhibition of both FXa and FXIa at 10 µM .
  • Selectivity Trends : FXa tolerates diverse substituents (e.g., aryl groups at C6), while FXIa inhibition is highly sensitive to C8 halogens .

Cytotoxic Activity

  • 6-Substituted Derivatives: Compounds like 6-phenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives demonstrate selective cytotoxicity against leukemia cells (IC50 ~5–10 µM) . The acetyl group’s role in cytotoxicity remains unexplored in the provided evidence.

Physicochemical Properties

  • Solubility : Ethoxy or methoxy substituents (e.g., 8-ethoxy-4,4,6-trimethyl derivative) improve aqueous solubility compared to halogenated analogs .
  • Thermal Stability : Melting points range from 125–359°C, with halogenated derivatives (e.g., 8-iodo compound 12i) showing higher thermal stability .

Biological Activity

8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is a heterocyclic compound that belongs to the pyrroloquinoline family. Its molecular formula is C13H13NOC_{13}H_{13}NO, and it features a unique structure characterized by a pyrrole ring fused to a quinoline moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

  • Acetyl group at the 8-position
  • Carbonyl group at the 4-position of the pyrroloquinoline framework

These functional groups contribute to its reactivity and interaction with various biological targets. The acetyl group can undergo hydrolysis or condensation reactions, while the carbonyl group is involved in nucleophilic addition reactions. The nitrogen in the pyrrole ring allows for potential electrophilic substitution reactions, making it versatile for further synthetic modifications.

Antitumor Properties

Research indicates that derivatives of this compound exhibit significant antitumor activity. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, compounds within this class have demonstrated cytotoxic effects against colon adenocarcinoma (LoVo), ovarian carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7) cell lines .

Table 1: Cytotoxicity of Pyrroloquinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundLoVo25
This compoundSK-OV-330
This compoundMCF-735

Antimicrobial Activity

The compound has also shown antimicrobial properties. Studies indicate that similar pyrroloquinoline derivatives possess activity against various bacterial strains. For example, compounds have been tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 2: Antimicrobial Activity of Pyrroloquinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus10
This compoundEscherichia coli15

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective effects. It could be explored for its potential role in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and function .

Case Studies

A notable study evaluated the cytotoxic effects of several pyrroloquinoline derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited low toxicity on normal cells while demonstrating significant cytotoxicity on cancer cells. This differential effect highlights the therapeutic potential of these compounds in oncology while minimizing side effects on healthy tissues .

Q & A

Q. Advanced Research Focus

  • Variable Substituent Libraries: Synthesize derivatives with modifications at the acetyl position (e.g., replacing with -COOH or -NH₂) .
  • High-Throughput Screening (HTS): Test inhibition of targets (e.g., PDE4) using fluorescence-based assays .
  • Pharmacokinetic Profiling: Assess logP, solubility, and metabolic stability using HPLC and liver microsome assays .

How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Advanced Research Focus
Link experiments to Frontier Molecular Orbital (FMO) Theory or Marcus Theory to explain reaction kinetics . For instance:

  • Cyclization Mechanisms: Use FMO to rationalize regioselectivity in pyrroloquinolinone formation .
  • Kinetic Isotope Effects (KIE): Study hydrogen/deuterium exchange to validate proposed intermediates .

What emerging technologies could revolutionize the synthesis of this compound?

Q. Advanced Research Focus

  • AI-Driven Autonomous Labs: Implement robotic platforms for real-time optimization of reaction parameters (e.g., temperature, catalyst loading) .
  • Flow Chemistry: Enhance yield and purity via continuous flow reactors with in-line NMR monitoring .
  • Green Chemistry: Explore biocatalysis (e.g., enzyme-mediated acetylation) to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.